4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine

Vue d'ensemble

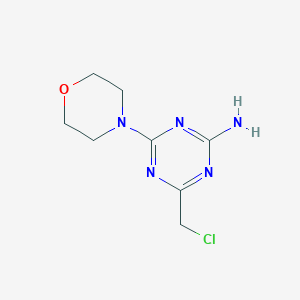

Description

4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloromethyl group and a morpholine ring attached to the triazine core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine typically involves the following steps:

Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.

Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions where morpholine reacts with the chloromethylated triazine intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of automated reactors and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of production.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring, which can be oxidized to form N-oxides or reduced to secondary amines.

Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other degradation products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, thiols, or secondary amines in polar solvents under mild heating conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.

Major Products

Substitution Products: Various substituted triazines depending on the nucleophile used.

Oxidation Products: N-oxides of the morpholine ring.

Reduction Products: Secondary amines derived from the morpholine ring.

Hydrolysis Products: Amines and other degradation products from the triazine ring.

Applications De Recherche Scientifique

4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine has several scientific research applications:

Medicinal Chemistry: It is explored as a potential pharmacophore in the design of drugs targeting various diseases, including cancer and infectious diseases.

Agrochemicals: The compound is investigated for its herbicidal and pesticidal properties, contributing to the development of new agrochemical formulations.

Material Science: It is used in the synthesis of advanced materials, including polymers and resins, due to its reactive functional groups.

Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical tool or therapeutic agent.

Mécanisme D'action

The mechanism of action of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity and function.

Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses, depending on its specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazine: Lacks the amine group, making it less reactive in certain substitution reactions.

6-Morpholin-4-yl-1,3,5-triazin-2-amine:

4-(Chloromethyl)-1,3,5-triazin-2-amine: Lacks the morpholine ring, altering its chemical properties and biological activity.

Uniqueness

4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications. The presence of both the chloromethyl group and the morpholine ring allows for diverse modifications and interactions, making it a valuable compound in research and industrial applications.

Activité Biologique

4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine, with the chemical formula and CAS number 21868-41-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by a triazine ring structure, which is known for its diverse biological activities. The chloromethyl and morpholine substituents are critical in modulating its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂ClN₅O |

| Molecular Weight | 203.66 g/mol |

| CAS Number | 21868-41-7 |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Irritant |

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Several studies have explored the anticancer properties of this compound, particularly its ability to inhibit cell proliferation in various cancer cell lines:

- Mechanism of Action : The compound has been shown to interfere with DNA synthesis and repair mechanisms in cancer cells. It may act by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Lines Tested :

- A549 (Lung Cancer) : Exhibited a significant reduction in cell viability at concentrations above 10 µM.

- MCF-7 (Breast Cancer) : Induced apoptosis in a dose-dependent manner.

Case Studies

A notable case study involved the evaluation of this compound's efficacy against glioblastoma multiforme (GBM), a highly aggressive brain tumor. In vitro studies demonstrated that treatment with this compound resulted in:

- Inhibition of Tumor Growth : Reduction in tumor spheroid growth by approximately 50% at a concentration of 20 µM.

- Synergistic Effects : When combined with temozolomide, a standard GBM treatment, enhanced cytotoxicity was observed.

Inhibition Studies

The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression:

- Topoisomerase Inhibition : Demonstrated IC50 values in the low micromolar range, suggesting potential as a chemotherapeutic agent.

Toxicity Profile

While exploring the biological activity, it is crucial to assess the toxicity associated with the compound:

- Cytotoxicity : Moderate cytotoxic effects were noted in non-cancerous cell lines at higher concentrations (>50 µM), indicating a need for careful dosing in therapeutic applications.

Summary of Findings

The biological activity of this compound highlights its potential as an anticancer agent with specific mechanisms targeting DNA synthesis and repair pathways. The compound shows promise in preclinical models but requires further investigation to establish safety and efficacy profiles.

Propriétés

IUPAC Name |

4-(chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN5O/c9-5-6-11-7(10)13-8(12-6)14-1-3-15-4-2-14/h1-5H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAGDEITRDZSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176266 | |

| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21868-41-7 | |

| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021868417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.